molecular formula C10H16N2O B1388306 (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride CAS No. 887596-54-5

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride

Cat. No.: B1388306
CAS No.: 887596-54-5
M. Wt: 180.25 g/mol
InChI Key: UYVOSCRDXPTHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride typically involves the reaction of (4-Methoxy-2,5-dimethylbenzyl)hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis process in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce hydrazine derivatives .

Scientific Research Applications

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can modify the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxybenzyl)hydrazine dihydrochloride: Similar in structure but lacks the dimethyl groups.

    (2,5-Dimethylbenzyl)hydrazine dihydrochloride: Similar but lacks the methoxy group.

    (4-Methoxy-2,5-dimethylphenyl)hydrazine dihydrochloride: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific research applications where these functional groups play a critical role .

Properties

CAS No.

887596-54-5

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(4-methoxy-2,5-dimethylphenyl)methylhydrazine

InChI

InChI=1S/C10H16N2O/c1-7-5-10(13-3)8(2)4-9(7)6-12-11/h4-5,12H,6,11H2,1-3H3

InChI Key

UYVOSCRDXPTHMO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)C)CNN.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.